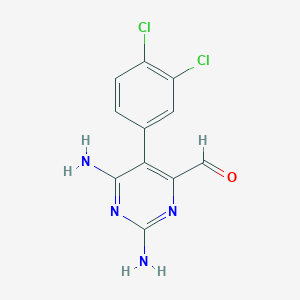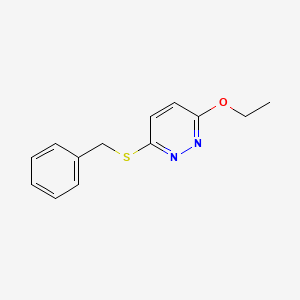
3-(Benzylsulfanyl)-6-ethoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylthio)-6-ethoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylthio and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-ethoxypyridazine typically involves the functionalization of a pyridazine core. One common method includes the nucleophilic substitution of a halogenated pyridazine with benzylthiol, followed by the introduction of an ethoxy group through an alkylation reaction. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and alkylation steps.
Industrial Production Methods
While specific industrial production methods for 3-(Benzylthio)-6-ethoxypyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylthio)-6-ethoxypyridazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Benzylthio)-6-ethoxypyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylthio)pyridazine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
6-Ethoxypyridazine: Lacks the benzylthio group, resulting in different chemical and biological properties.
3-(Benzylthio)-6-methylpyridazine:
Uniqueness
3-(Benzylthio)-6-ethoxypyridazine is unique due to the presence of both benzylthio and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propriétés
Numéro CAS |
5273-19-8 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
3-benzylsulfanyl-6-ethoxypyridazine |
InChI |
InChI=1S/C13H14N2OS/c1-2-16-12-8-9-13(15-14-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
GGGLAIPTDHMBBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN=C(C=C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
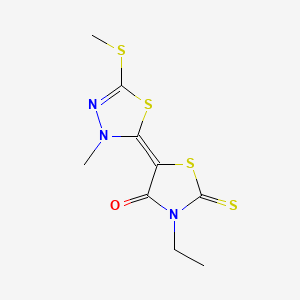


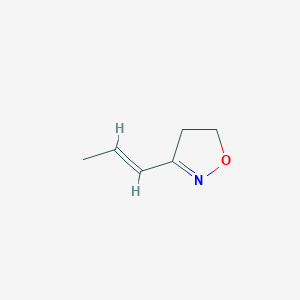

![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)


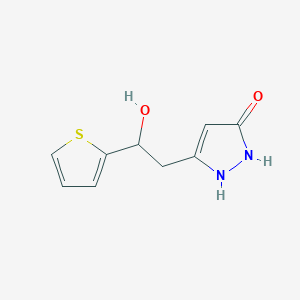
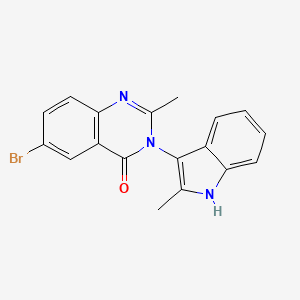
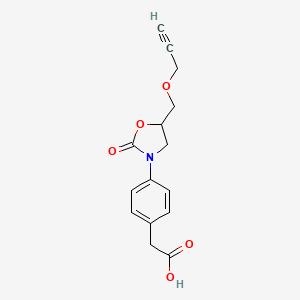
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
